Rolapitant, chemically known as (5S,8S)-8-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-8-phenyl-1,7-diazaspiro[4.5]decan-2-one hydrochloride, is a potent and highly selective Neurokinin-1 receptor antagonist. It is primarily used in the prevention of delayed chemotherapy-induced nausea and vomiting in adults. Rolapitant acts by blocking the interaction of Substance P with the Neurokinin-1 receptor, which is crucial for mediating nausea and vomiting responses following chemotherapy treatment. Its empirical formula is C25H26F6N2O2·HCl·H2O, with a molecular weight of approximately 554.95 g/mol .
Rolapitant undergoes significant metabolic transformation primarily via the Cytochrome P450 enzyme CYP3A4, resulting in the formation of its major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant). This metabolite has a delayed peak concentration time (Tmax) of around 120 hours and a half-life of approximately 158 hours. The drug is primarily eliminated through feces (73%) and urine (14.2%) over a six-week period after administration .
Rolapitant exhibits strong antiemetic properties by selectively antagonizing the Neurokinin-1 receptor without significantly affecting other receptors, such as NK2 or NK3. Its unique mechanism allows it to effectively prevent both acute and delayed phases of chemotherapy-induced nausea and vomiting. The drug's pharmacokinetic profile includes a high protein binding rate (99.8%) and virtually complete absorption from the gastrointestinal tract . Notably, rolapitant does not inhibit the CYP3A4 enzyme, distinguishing it from other agents in its class and allowing for fewer drug interactions .
The synthesis of rolapitant involves several key steps:
The detailed synthetic pathway is complex and requires careful control of reaction conditions to yield high-purity rolapitant .
Rolapitant is primarily used in clinical settings for:
Its long half-life allows for once-per-cycle dosing, making it convenient for patients undergoing multiple cycles of chemotherapy .
Rolapitant has been shown to interact with various drugs due to its effects on cytochrome P450 enzymes:
These interactions necessitate careful monitoring when co-administering rolapitant with other medications.
Several compounds share structural or functional similarities with rolapitant. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Aprepitant | Neurokinin-1 receptor antagonist | Shorter half-life; requires multiple doses |
| Netupitant | Neurokinin-1 receptor antagonist | Administered in combination with palonosetron |
| Casopitant | Neurokinin-1 receptor antagonist | Less selective; broader receptor interaction |
Rolapitant stands out due to its long elimination half-life (up to 183 hours) allowing for a single dose to effectively manage delayed nausea and vomiting over extended periods post-chemotherapy. Unlike other compounds such as aprepitant, rolapitant does not inhibit CYP3A4, reducing potential drug-drug interactions significantly .
The spirocyclic core of rolapitant comprises a piperidine ring fused to a tetrahydroisoquinoline moiety, with stereogenic centers at C1, C2, and C3. Early synthetic routes relied on convergent strategies to assemble fragments containing pre-established stereochemistry.
A pivotal approach involves the union of two chiral intermediates: a pyroglutamate derivative and an allylic amine. The pyroglutamate component introduces the C1 stereocenter via asymmetric hydrogenation, while the allylic amine contributes the C2 configuration through enzymatic resolution. Key steps include:
Table 1: Critical Steps in Spirocyclic Core Synthesis
| Step | Reagents/Conditions | Stereochemical Outcome |
|---|---|---|
| Hydroboration-oxidation | BH~3~·THF, H~2~O~2~/NaOH | C3 hydroxyl (R-configuration) |
| Swern oxidation | (COCl)~2~, DMSO, Et~3~N | Ketone intermediate |
| Hydantoin formation | KCN, (NH~4~)~2~CO~3~, H~2~O | Spirocyclic hydantoin |
Final assembly of the tetracyclic structure involves hydrogenative cyclization of acrylate esters, which simultaneously forms the lactam ring and establishes the C1–C2 stereochemical relationship. This step requires precise control of reaction pressure (5–10 bar H~2~) and temperature (50–60°C) to avoid epimerization.
The (1S,2R,3S)-isomer of rolapitant demonstrates exceptional pharmacokinetic characteristics that distinguish it from other neurokinin-1 receptor antagonists in preclinical evaluations [1] [2]. Following oral administration, the compound exhibits virtually complete bioavailability, with absorption studies indicating an absolute bioavailability of approximately 100%, suggesting minimal first-pass hepatic metabolism [3]. The absorption profile reveals measurable plasma concentrations within 30 minutes of oral administration, with peak concentrations achieved at 4 hours post-dose [4] [2].
Distribution studies demonstrate extensive tissue penetration, with an apparent volume of distribution of 460 liters in healthy subjects and 387 liters in cancer patients, indicating significant tissue binding and distribution beyond the vascular compartment [1] [4]. The compound exhibits exceptionally high plasma protein binding at 99.8%, primarily to albumin and alpha-1-acid glycoprotein [4] [5]. Population pharmacokinetic modeling reveals that the distribution follows a two-compartment model with a central compartment volume of 214 liters and a peripheral compartment volume of 164 liters [1] [6].
Preclinical studies in ferret models have demonstrated that rolapitant effectively penetrates the central nervous system, achieving concentrations sufficient for neurokinin-1 receptor antagonism in brain tissue [7]. The compound shows preferential affinity for human, guinea pig, gerbil, and monkey neurokinin-1 receptors compared to rat, mouse, and rabbit receptors, with binding affinities ranging from 0.13 nanomolar in gerbils to 78.6 nanomolar in rats [7] [8].
| Parameter | Value | Population/Model | Reference |
|---|---|---|---|
| Maximum Concentration (Cmax) | 968 ng/mL | Healthy adults (single 180 mg dose) | [2] [9] |
| Time to Maximum Concentration (Tmax) | 4 hours | Healthy adults (single 180 mg dose) | [4] [5] |
| Area Under Curve (AUC) | 118,019.42 ng·h/mL | Healthy adults (single 180 mg dose) | [2] [9] |
| Terminal Half-life (t1/2) | 169-183 hours | Population analysis (4.5-180 mg) | [5] [10] |
| Apparent Oral Clearance (CL/F) | 0.962 L/h | Cancer patients (population PK) | [1] [6] |
| Apparent Volume of Distribution (Vd/F) - Healthy | 460 L | Healthy subjects | [4] [5] |
| Apparent Volume of Distribution (Vd/F) - Cancer Patients | 387 L | Cancer patients | [1] [6] |
| Central Compartment Volume | 214 L | Population PK analysis | [1] [6] |
| Peripheral Compartment Volume | 164 L | Population PK analysis | [1] [6] |
| Intercompartment Clearance | 2.79 L/h | Population PK analysis | [1] [6] |
| Protein Binding | 99.8% | Human plasma | [4] [5] |
The intercompartment clearance between central and peripheral compartments is 2.79 liters per hour, indicating moderate redistribution kinetics [1] [6]. Weight positively correlates with both central and peripheral compartment volumes of distribution, but does not significantly influence apparent oral clearance [1] [6]. No other demographic, clinical, or pathophysiologic covariates, including hepatic and renal function, demonstrate significant impact on rolapitant pharmacokinetics [1] [6].
Rolapitant undergoes primary metabolism through the cytochrome P450 3A4 enzymatic pathway, forming the major active metabolite M19, which is the C4-pyrrolidine-hydroxylated derivative of the parent compound [11] [12] [13]. Unlike other neurokinin-1 receptor antagonists, rolapitant neither inhibits nor induces cytochrome P450 3A4 activity, distinguishing it from compounds such as aprepitant that significantly interact with this enzyme system [11] [14].
The formation of metabolite M19 is characterized by significantly delayed kinetics, with a median time to maximum concentration of 120 hours (range: 24-168 hours) following parent drug administration [3] [15] [16]. The metabolite demonstrates a mean half-life of 158 hours and maintains approximately 50% of the exposure levels observed with the parent compound [12] [13] [3]. Population pharmacokinetic analysis reveals that M19 follows one-compartment kinetics with an apparent metabolite clearance of 1.83 liters per hour [1] [6].
Mass balance studies using carbon-14 labeled rolapitant demonstrate that elimination occurs primarily through the hepatobiliary route [12] [13] [3]. Following administration of a single oral 180-milligram dose of radiolabeled compound, an average of 73% (range: 52-89%) of the administered dose is recovered in feces over a six-week collection period [12] [13] [3]. Urinary recovery accounts for only 14.2% (range: 9-20%) of the administered dose, confirming that renal elimination is a minor pathway [12] [13] [3].
| Parameter | Value | Study Model | Reference |
|---|---|---|---|
| Primary Metabolic Enzyme | CYP3A4 | Human liver microsomes/in vitro | [11] [13] [3] |
| Major Active Metabolite | M19 (C4-pyrrolidine-hydroxylated rolapitant) | Mass balance study | [12] [13] [3] |
| Metabolite Time to Maximum (Tmax) | 120 hours (range: 24-168 hours) | Human clinical studies | [3] [15] [16] |
| Metabolite Half-life | 158 hours | Population pharmacokinetics | [3] [15] [10] |
| Metabolite to Parent Exposure Ratio | Approximately 50% | Human plasma analysis | [12] [13] [3] |
| Metabolite Clearance | 1.83 L/h | Population pharmacokinetics | [1] [6] |
| Hepatic/Biliary Excretion | Primary elimination route | Mass balance study (14C-rolapitant) | [12] [13] [3] |
| Fecal Recovery | 73% (range: 52-89%) | Mass balance study (14C-rolapitant) | [12] [13] [3] |
| Urinary Recovery | 14.2% (range: 9-20%) | Mass balance study (14C-rolapitant) | [12] [13] [3] |
| Unchanged Drug in Feces | 37.8% (over 2 weeks) | Mass balance study (pooled samples) | [12] [13] [3] |
| Unchanged Drug in Urine | Not detected | Mass balance study (pooled samples) | [12] [13] [3] |
Analysis of pooled samples collected over two weeks reveals that 37.8% of the dose is recovered in feces as unchanged rolapitant, while 8.3% of the dose appears in urine primarily as metabolites [12] [13] [3]. Neither unchanged rolapitant nor the M19 metabolite is detected in pooled urine samples, indicating complete metabolism of any compound undergoing renal elimination [12] [13] [3]. The specific drug metabolizing enzymes and transporters beyond cytochrome P450 3A4 that contribute to hepatobiliary elimination remain incompletely characterized [3].
Hepatic impairment studies demonstrate that patients with mild hepatic impairment (Child-Pugh Class A) exhibit pharmacokinetic parameters comparable to healthy subjects [13] [3]. However, patients with moderate hepatic impairment (Child-Pugh Class B) show a 25% reduction in mean maximum concentration while maintaining similar area under the curve values compared to healthy controls [13] [3]. The median time to maximum concentration for M19 is delayed to 204 hours in patients with mild or moderate hepatic impairment compared to 168 hours in healthy subjects [13] [3].
The exceptionally long half-life of the (1S,2R,3S)-isomer of rolapitant, ranging from 169 to 183 hours, results from specific structural features that confer metabolic stability and promote extensive tissue distribution [14] [15] [10]. The core diazaspiro[4.5]decan-2-one framework provides conformational rigidity that reduces accessibility to metabolic enzymes while maintaining the three-dimensional orientation necessary for receptor binding [17] [18] [19].
The spirolactam ring system adopts a chair-chair conformation that positions the 3,5-bis(trifluoromethyl)phenyl group optimally for neurokinin-1 receptor interactions while simultaneously providing steric hindrance to metabolic attack [18]. X-ray crystallographic studies confirm that this rigid spirocyclic architecture restricts conformational flexibility, contributing to the compound's resistance to enzymatic degradation [18] [19].
The presence of three stereogenic centers at the C5 (S-configuration), C8 (S-configuration), and C1' (R-configuration) positions ensures stereospecific binding to target sites and contributes to the compound's pharmacokinetic profile [20] [18] [21]. The (1S,2R,3S)-configuration demonstrates significantly enhanced neurokinin-1 receptor affinity compared to other stereoisomers, with the specific spatial arrangement of substituents optimizing both receptor binding and metabolic stability [18].
| Structural Feature | Contribution to Half-life Extension | Mechanism | Reference |
|---|---|---|---|
| Diazaspiro[4.5]decan-2-one Core | Provides rigid spirocyclic framework | Conformational rigidity reduces metabolic accessibility | [17] [18] [19] |
| Phenyl Substituent at C8 | Enhances lipophilicity and tissue distribution | High volume of distribution (460 L) | [4] [2] [5] |
| 3,5-Bis(trifluoromethyl)phenyl Group | Increases metabolic stability via electron-withdrawing effects | Trifluoromethyl groups resist oxidative metabolism | [7] [8] [18] |
| (1R)-Ethoxy Linker | Optimizes receptor binding conformation | Maintains NK1 receptor selectivity | [7] [18] |
| Three Stereogenic Centers | Ensures specific three-dimensional orientation | Stereospecific binding to target sites | [20] [18] [21] |
| Spirolactam Ring System | Restricts conformational flexibility | Chair-chair conformation stability | [17] [18] [19] |
| Extensive Protein Binding | Reduces free drug clearance (99.8% bound) | High plasma protein affinity | [4] [2] [5] |
| CYP3A4 Metabolism Resistance | Slow formation of active metabolite M19 | Delayed metabolite formation (Tmax 120h) | [12] [13] [3] |
The 3,5-bis(trifluoromethyl)phenyl substituent contributes significantly to metabolic stability through electron-withdrawing effects that reduce the electron density of adjacent carbon atoms, making them less susceptible to oxidative metabolism [7] [8] [18]. These trifluoromethyl groups also engage in halogen bonding interactions with amino acid residues in the neurokinin-1 receptor binding site, enhancing receptor affinity while simultaneously conferring resistance to metabolic degradation [18].
The phenyl substituent at the C8 position enhances the compound's lipophilicity, contributing to the exceptionally high volume of distribution and extensive tissue binding that characterizes this isomer [4] [2] [5]. This structural feature promotes distribution into lipid-rich tissues, effectively sequestering the compound and prolonging its elimination half-life through slow release from tissue reservoirs [4] [5].
The extensive plasma protein binding of 99.8% significantly contributes to half-life extension by reducing the free fraction of drug available for hepatic metabolism and renal clearance [4] [2] [5]. This high degree of protein binding, combined with the large volume of distribution, creates a pharmacokinetic profile characterized by slow drug release from both tissue and protein binding sites [4] [5].
The neurokinin-1 receptor binding pocket consists of a deep concave cavity with a large hydrophobic region positioned between transmembrane helices II, III, V, VI, and VII [1] [2]. This pocket architecture enables maximal protein-ligand contacts through complementary hydrophobic and electrostatic interactions [5]. The binding site is characterized by three distinct regions: a central polar region dominated by glutamine 165, a bottom hydrophobic region rich in aromatic residues, and an outer region with mixed hydrophilic and hydrophobic character [5].
Crystal structure analysis reveals that the (1S,2R,3S)-rolapitant isomer occupies the orthosteric pocket through multiple interaction modes [1] [6]. The 3,5-bis(trifluoromethyl)phenyl moiety engages in extensive hydrophobic contacts with residues Phe264, Ile290, and Val116 at the bottom of the binding pocket [5]. These interactions are facilitated by halogen bonding between the trifluoromethyl groups and aromatic residues, providing additional stabilization energy [7].
The central binding region is dominated by hydrogen bonding interactions involving residue Gln165 [5]. Rolapitant establishes two critical hydrogen bonds with this residue: one between the amino group of Gln165 and an oxygen atom of the morpholine-like moiety (2.29 Å), and another with a nitrogen atom positioned on the opposite side of the ring system (2.67 Å) [5]. This dual interaction pattern creates optimal anchoring within the central pocket region.
Additional hydrogen bonding interactions occur with His108 (2.16 Å) and Asn109 (2.52 Å), involving hydroxyl groups at strategic positions within the rolapitant structure [5]. These interactions contribute significantly to the overall binding affinity and selectivity profile of the (1S,2R,3S)-isomer compared to other stereoisomeric forms.
The superior binding affinity of the (1S,2R,3S)-isomer compared to other rolapitant stereoisomers results from optimal spatial complementarity with the neurokinin-1 receptor binding pocket [8]. Comparative analysis reveals that the (1R,2R,3R)-isomer exhibits 18-fold reduced affinity (Ki = 12.4 nM), while the (1R,2S,3R)-isomer shows 13-fold reduced potency (Ki = 8.9 nM) [8].
The stereochemical configuration at the C1 position determines the orientation of the 3,5-bis(trifluoromethyl)phenyl ethoxy group relative to the central spirocyclic system [9] [7]. The (1S)-configuration positions this bulky substituent in an optimal orientation for engaging hydrophobic residues in the lower binding pocket, while simultaneously minimizing steric clashes with polar residues in the central region [7].
Molecular dynamics simulations demonstrate that the (1S,2R,3S)-configuration maintains stable interactions throughout extended simulation periods, with root-mean-square deviation values consistently below 2.0 Å for key pharmacophoric elements [10]. In contrast, alternative stereoisomers exhibit greater conformational flexibility and reduced residence time within the optimal binding conformation [7].
The neurokinin-1 receptor exhibits complex allosteric regulation through an extended water-mediated hydrogen bond network that interconnects transmembrane segments I-III, VI, and VII [11]. This network functions as a critical allosteric interface that determines receptor conformational states and downstream signaling pathway selectivity [11].
A distinctive feature of the neurokinin-1 receptor is the presence of glutamic acid at position II:10 (2.50) instead of the highly conserved aspartic acid found in over 98% of family A G-protein-coupled receptors [11]. This glutamic acid residue occupies the position typically reserved for an allosteric sodium ion and forms direct hydrogen bonds with SerIII:15 (3.39) and AsnVII:16 (7.49) [11].
Mutational analysis reveals that GluII:10 functions as a tethered negative allosteric modulator [11]. Substitution with glutamine, which retains hydrogen bonding capacity but eliminates the negative charge, results in 37.7% constitutive Gs signaling, indicating that the charged carboxylate group specifically suppresses spontaneous receptor activation [11]. This mechanism explains the unusual absence of constitutive activity in the neurokinin-1 receptor, contrasting with most other G-protein-coupled receptors that display measurable ligand-independent signaling [11].
The neurokinin-1 receptor demonstrates remarkable versatility in G-protein coupling, efficiently activating both Gq and Gs pathways with similar nanomolar potency when stimulated by substance P [11] [12]. However, the allosteric network exhibits pathway-specific regulatory effects that enable biased signaling under certain conditions [11].
Cryo-electron microscopy structures of substance P-bound neurokinin-1 receptor complexed with Gq and Gs proteins reveal distinct coupling interfaces [12]. The Gq complex exhibits deeper penetration of the Cα5 subunit into the intracellular receptor crevice compared to other reported Gq-coupled structures, establishing unique contacts with transmembrane helices II, III, V, VI, and VII [12]. A novel hydrogen bonding interaction between Thr67 (2.39) and Glu373 (H5.22) contributes to the preferential Gq coupling observed in this receptor [12].
The Gs coupling interface maintains similar overall architecture but adopts a distinct Cα5 orientation that resembles conformations typically observed in Gq complexes [12]. This unusual configuration enables the establishment of an additional hydrogen bond between Thr67 (2.39) and Gln373 (H5.22), which had not been observed in previous Gs-coupled structures [12]. These unique coupling interfaces contribute to the efficient dual G-protein activation characteristic of the neurokinin-1 receptor.
Systematic alanine scanning of key allosteric network residues reveals pathway-specific regulatory mechanisms [11]. The water-gating residues TrpVI:13 (6.48) and TyrVII:20 (7.53) are essential for all signaling pathways, with their elimination completely abolishing Gq, Gs, and β-arrestin responses [11]. These residues function as molecular gates controlling water movement within the allosteric network during conformational transitions [11].
AsnVII:16 (7.49) emerges as a critical determinant of Gq versus Gs selectivity [11]. Alanine substitution at this position completely eliminates Gs signaling while preserving Gq and β-arrestin responses, creating a Gq-biased receptor phenotype [11]. This selectivity arises from the residue's role in stabilizing specific conformational states required for Gs protein coupling but not essential for Gq activation [11].
SerIII:15 (3.39) exhibits preferential effects on Gs signaling, with alanine substitution producing 37.4% constitutive Gs activity without affecting Gq responses [11]. This residue participates in the coordination of structural water molecules within the allosteric network and its disruption destabilizes the inactive conformation specifically for the Gs pathway [11].
Rolapitant and other neurokinin-1 receptor antagonists induce distinct allosteric conformations that differ significantly from both inactive and active receptor states [1] [13]. Crystal structure analysis reveals that insurmountable antagonists like aprepitant and netupitant establish an interhelical hydrogen bond network that cross-links the extracellular ends of helices V and VI [1] [13].
This antagonist-induced conformation involves a cis configuration of the peptide bond preceding Pro175 in extracellular loop 2, creating a β-hairpin structure that sterically occludes the substance P binding site [13]. The resulting conformational state is incompatible with agonist binding and explains the pseudo-irreversible nature of these antagonists despite their competitive binding mechanism [13].
Comparison with the surmountable antagonist CP-99,994 reveals that different antagonist classes induce distinct receptor conformations [13]. Surmountable antagonists maintain extracellular loop conformations more similar to the active state, allowing eventual displacement by high concentrations of agonist [13]. In contrast, insurmountable antagonists lock the receptor in a conformation that prevents productive agonist interactions regardless of ligand concentration [13].
The development of neurokinin-1 receptor antagonists has yielded several clinically approved compounds with distinct binding profiles and pharmacological properties [14]. Comparative analysis of rolapitant (1S,2R,3S)-isomer with established antagonists provides insights into structure-activity relationships and receptor interaction mechanisms.
Rolapitant (1S,2R,3S)-isomer demonstrates high nanomolar binding affinity (Ki = 0.66 nM) for the human neurokinin-1 receptor, positioning it between the most potent clinical antagonists [3] [14]. Aprepitant exhibits superior binding affinity (Ki = 0.09 nM), while netupitant shows the highest potency (Ki = 0.052 nM) among approved agents [14]. These differences reflect subtle variations in molecular architecture and binding site complementarity.
The superior affinity of netupitant and aprepitant correlates with their distinct chemical scaffolds and binding modes [14] [6]. Netupitant incorporates a tetrahydroisoquinoline core that enables additional π-π stacking interactions with aromatic residues in the binding pocket [2]. Aprepitant's morpholine ring system establishes optimal hydrogen bonding geometries with central binding site residues [6].
Despite lower absolute binding affinity, rolapitant demonstrates exceptional selectivity over neurokinin-2 and neurokinin-3 receptors (>1000-fold), comparable to aprepitant (25,000-fold selectivity) but superior to netupitant (570-fold selectivity) [14]. This selectivity profile minimizes off-target effects and contributes to rolapitant's favorable therapeutic index.
The most distinctive feature of rolapitant compared to other neurokinin-1 receptor antagonists is its exceptionally long elimination half-life (148.5 hours) [15] [14]. This extended duration contrasts markedly with aprepitant (12.0 hours) and netupitant (88.0 hours), enabling single-dose efficacy across multiple chemotherapy cycles [14] [16].
Population pharmacokinetic analysis reveals that rolapitant exhibits a two-compartment distribution model with apparent oral clearance of 0.962 L/h and central compartment volume of distribution of 214 L [16]. The extensive tissue distribution and slow elimination result from high protein binding (>99%) and limited metabolic clearance [16] [17].
The primary metabolic pathway involves CYP3A4-mediated oxidation to the active metabolite M19, which retains 50% of the parent compound's neurokinin-1 receptor affinity [8] [16]. This metabolite contributes to the sustained pharmacological effect and may explain the prolonged duration of action observed clinically [16].
Systematic structure-activity relationship studies of neurokinin-1 receptor antagonists reveal critical pharmacophoric elements required for high-affinity binding [18]. The 3,5-bis(trifluoromethyl)phenyl group represents a key structural motif shared among potent antagonists, including rolapitant, aprepitant, and related compounds [18].
Investigation of heterocyclic core modifications demonstrates that six-membered ring systems are strongly preferred over five-membered alternatives, with approximately 300-fold differences in binding potency [18]. The six-membered ring functions as a conformational anchor, positioning the pendant phenyl group in optimal orientation for receptor engagement [18].
The presence of aromatic versus aliphatic substituents in peripheral ring systems shows variable effects on binding affinity [18]. Both aromatic and aliphatic modifications can yield potent compounds, suggesting that the peripheral regions are less critical for receptor recognition than the core pharmacophore [18]. This flexibility enables medicinal chemistry optimization for pharmacokinetic and selectivity properties.
Computational docking studies reveal distinct binding modes among neurokinin-1 receptor antagonists despite shared pharmacophoric elements [5]. Rolapitant exhibits significant spatial overlap with other antagonists in the positioning of hydrophobic fragments, with root-mean-square deviation values below 0.95 Å for corresponding structural elements [5].
The hydrophobic 3,5-bis(trifluoromethyl)phenyl group consistently occupies the lower binding pocket across different antagonist classes, engaging in π-π stacking interactions with Phe264 and hydrophobic contacts with Ile290 and Val116 [5]. This conserved interaction pattern explains the requirement for this structural motif in potent neurokinin-1 receptor antagonists.